molecular formula C22H20FNO3 B11395382 9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B11395382
M. Wt: 365.4 g/mol
InChI Key: BMPUZMJDFBIRLN-UHFFFAOYSA-N
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Description

9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound that belongs to the class of oxazinones. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a tetrahydrochromeno ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a chromeno precursor under acidic or basic conditions to form the chromeno ring system.

    Oxazinone formation: The final step involves the formation of the oxazinone ring through a condensation reaction with an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the oxazinone ring, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the oxazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
  • 9-(4-bromobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
  • 9-(4-methylbenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Uniqueness

The presence of the fluorobenzyl group in 9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H20FNO3/c1-13-20-15(9-19-17-3-2-4-18(17)22(25)27-21(13)19)11-24(12-26-20)10-14-5-7-16(23)8-6-14/h5-9H,2-4,10-12H2,1H3

InChI Key

BMPUZMJDFBIRLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC=C(C=C5)F

Origin of Product

United States

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